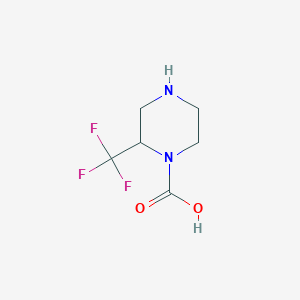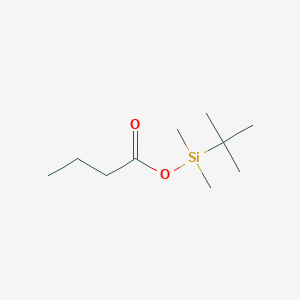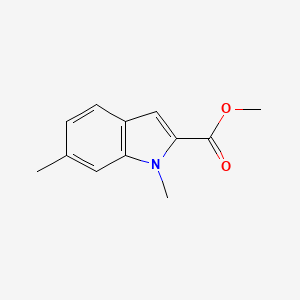![molecular formula C6H7BrN2O B11899689 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a heterocyclic compound that features a bromine atom attached to a pyrano-pyrazole ring system.
Preparation Methods
The synthesis of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves the annulation of the pyran ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield the desired pyrano-pyrazole system . Industrial production methods may involve bulk manufacturing and sourcing of the necessary precursors .
Chemical Reactions Analysis
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: Intramolecular cyclization can further modify the structure, leading to the formation of more complex heterocyclic systems
Common reagents used in these reactions include p-toluenesulfonic acid, acetic anhydride, and perchloric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is a structural component of biologically active molecules and has potential therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Chemistry: It is used in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development
Mechanism of Action
The mechanism of action of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: This compound has a similar structure but differs in the positioning of the bromine atom and the pyrano ring.
3-Bromopyrazole: A simpler structure with only the pyrazole ring and a bromine atom attached
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications and applications.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9) |
InChI Key |
KNUVTXYYPQZARO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)



![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)







